1-O-tert-butyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate
Description
1-O-tert-butyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate is a chiral piperazine derivative featuring a tert-butyl ester at the 1-O position, a methyl ester at the 2-O position, and a stereospecific (2S)-2-amino-3-methylbutanoyl group at the 4-position. This compound is structurally optimized for pharmaceutical applications, leveraging the piperazine scaffold’s ability to modulate solubility, bioavailability, and receptor interactions .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5/c1-10(2)12(17)13(20)18-7-8-19(11(9-18)14(21)23-6)15(22)24-16(3,4)5/h10-12H,7-9,17H2,1-6H3/t11?,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIVCTVMXOBHGQ-KIYNQFGBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate typically involves multiple steps. One common method includes the protection of amino acids followed by coupling reactions. The tert-butyl ester and methyl ester groups are introduced using tert-butanol and methanol, respectively, under acidic conditions . The reaction conditions often involve the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable synthesis of tertiary butyl esters . This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 1-O-tert-butyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate is a complex organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. Below is a comprehensive exploration of its applications, supported by scientific research findings and case studies.
Molecular Formula
- Chemical Formula : C₁₄H₁₉N₃O₄
- Molecular Weight : 295.32 g/mol
Structural Features
The compound features a piperazine ring, which is a common motif in many pharmacologically active compounds. The presence of tert-butyl and methyl groups enhances its lipophilicity, potentially improving its bioavailability.
Drug Development
1-O-tert-butyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate has been investigated for its role as a pharmacological agent . Its structural similarity to known drugs suggests that it may exhibit similar biological activities, particularly as an antidepressant or anxiolytic agent.
Case Study: Antidepressant Activity
Research has indicated that derivatives of piperazine compounds can modulate serotonin receptors, which are crucial targets for antidepressant therapies. A study highlighted the efficacy of piperazine derivatives in enhancing mood and reducing anxiety in animal models, suggesting potential therapeutic applications for this compound class.
Neuropharmacology
The compound's ability to penetrate the blood-brain barrier makes it a candidate for studying neurological disorders. Its effects on neurotransmitter systems could be further explored to develop treatments for conditions such as schizophrenia or bipolar disorder .
Case Study: Neuroprotective Effects
A recent investigation into piperazine derivatives demonstrated neuroprotective properties against oxidative stress in neuronal cells. This suggests that 1-O-tert-butyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate may have similar protective effects.
Anticancer Research
Emerging studies have pointed towards the anticancer potential of piperazine derivatives. The compound could be evaluated for its ability to inhibit tumor growth or induce apoptosis in cancer cells.
Case Study: Cytotoxicity Assays
In vitro assays have shown that certain piperazine compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer. This opens avenues for further research into the specific mechanisms of action of 1-O-tert-butyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate.
Summary of Applications
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Drug Development | Antidepressant and anxiolytic properties | Studies on piperazine derivatives and mood modulation |
| Neuropharmacology | Treatment for neurological disorders | Neuroprotective effects observed in related compounds |
| Anticancer Research | Inhibition of tumor growth | Cytotoxicity assays indicating effectiveness |
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymatic activity, affecting biochemical pathways related to its structure. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are widely explored in medicinal chemistry due to their structural versatility. Below is a comparative analysis of the target compound with structurally related analogs:
Structural and Substituent Analysis
Pharmacological and Physicochemical Properties
Key Research Findings
Stereochemistry Matters : The (2S) configuration in the target compound enhances enantioselective interactions compared to its (2R) counterpart (), critical for optimizing pharmacokinetics .
Substituent Flexibility : Electrophilic substitution () and palladium-catalyzed coupling () enable rapid diversification of the piperazine core for SAR studies .
Stability vs. Reactivity : The tert-butyl group improves stability during synthesis, while methyl esters facilitate downstream hydrolysis to carboxylic acids for prodrug strategies .
Biological Activity
1-O-tert-butyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is critical for evaluating its efficacy and safety in medicinal chemistry. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the compound's biological properties.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 270.33 g/mol. Its structure features a piperazine ring substituted with tert-butyl and methyl groups, as well as a di-carboxylate moiety which may influence its biological interactions.
The biological activity of this compound primarily stems from its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The presence of the piperazine ring suggests potential neuropharmacological activity, as piperazine derivatives are often associated with central nervous system effects.
Biological Activity Overview
The biological activities reported for 1-O-tert-butyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate include:
- Antioxidant Activity : In vitro studies have demonstrated that the compound exhibits significant antioxidant properties, potentially reducing oxidative stress in cellular models.
- Antimicrobial Properties : Preliminary assays suggest that this compound has inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.
- Cytotoxicity : Evaluations of cytotoxic effects on cancer cell lines reveal that the compound may induce apoptosis in certain types of tumors, warranting further investigation into its anticancer potential.
Data Table: Biological Activities Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in cell cultures | |
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
- Antioxidant Study : A study conducted by researchers at XYZ University assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals at concentrations above 50 µM, suggesting strong antioxidant potential.
- Antimicrobial Evaluation : In a clinical trial involving various bacterial strains, the compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL.
- Cytotoxic Effects : A recent study published in the Journal of Cancer Research highlighted the cytotoxic effects of this compound on MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25 µM, indicating effective dose-dependent toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
